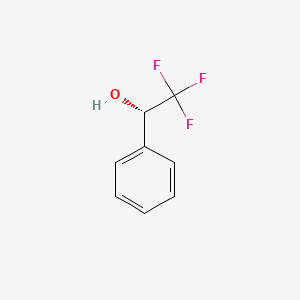

(S)-2,2,2-trifluoro-1-phenylethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-2,2,2-trifluoro-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOMEAQPOMDWSR-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340-06-7 | |

| Record name | (+)-2,2,2-Trifluoro-1-phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-α-(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2,2,2-trifluoro-1-phenylethanol

CAS Number: 340-06-7

This technical guide provides a comprehensive overview of (S)-2,2,2-trifluoro-1-phenylethanol, a critical chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Properties and Data

(S)-2,2,2-trifluoro-1-phenylethanol, also known as (S)-(+)-α-(Trifluoromethyl)benzyl alcohol, is a fluorinated aromatic alcohol. The presence of the trifluoromethyl group significantly influences its chemical and physical properties, enhancing the metabolic stability and biological activity of molecules into which it is incorporated.

Table 1: Physicochemical Properties of (S)-2,2,2-trifluoro-1-phenylethanol

| Property | Value | Reference(s) |

| CAS Number | 340-06-7 | [1] |

| Molecular Formula | C₈H₇F₃O | [1] |

| Molecular Weight | 176.14 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 83-85 °C | [2] |

| Boiling Point | 189.7 ± 0.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Flash Point | 84.4 ± 0.0 °C | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | |

| Optical Rotation | [α]²⁰/D +25.0±2.0°, c=1 in methanol |

Experimental Protocols

Synthesis: Asymmetric Reduction of 2,2,2-Trifluoroacetophenone

The most common and efficient method for the enantioselective synthesis of (S)-2,2,2-trifluoro-1-phenylethanol is the asymmetric reduction of its corresponding ketone, 2,2,2-trifluoroacetophenone.[3] This can be achieved using various chiral catalysts and reducing agents. Below is a representative protocol based on catalytic transfer hydrogenation.[4][5]

Materials:

-

2,2,2-Trifluoroacetophenone

-

Isopropanol (hydrogen source and solvent)

-

Chiral Ruthenium catalyst, e.g., (S,S)-TsDPEN-Ru complex

-

Base (e.g., potassium hydroxide)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

In a clean, dry flask under an inert atmosphere, dissolve 2,2,2-trifluoroacetophenone in isopropanol.

-

Add the chiral Ruthenium catalyst (typically 0.1-1 mol%).

-

Add a catalytic amount of base.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification

The crude (S)-2,2,2-trifluoro-1-phenylethanol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, for larger scales, recrystallization from a suitable solvent system can be employed.

Chiral Analysis: High-Performance Liquid Chromatography (HPLC)

The enantiomeric excess (ee) of the synthesized product is determined by chiral HPLC. Polysaccharide-based chiral stationary phases are commonly used for this separation.[6][7][8][9][10]

Instrumentation:

-

HPLC system with a UV detector

-

Chiral column (e.g., Chiralpak® IA, IB, or IC)[7]

Mobile Phase:

-

A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

Procedure:

-

Dissolve a small amount of the sample in the mobile phase.

-

Inject the sample onto the chiral column.

-

Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).

-

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are used to confirm the structure of the molecule.[11]

-

1H NMR (CDCl₃, 400 MHz):

-

δ 7.45-7.35 (m, 5H, Ar-H)

-

δ 5.05 (q, J = 6.8 Hz, 1H, CH-OH)

-

δ 2.50 (br s, 1H, OH)

-

-

13C NMR (CDCl₃, 101 MHz):

-

δ 135.0 (Ar-C)

-

δ 129.0 (Ar-CH)

-

δ 128.8 (Ar-CH)

-

δ 126.5 (Ar-CH)

-

δ 123.5 (q, J = 281 Hz, CF₃)

-

δ 73.0 (q, J = 31 Hz, CH-OH)

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum shows characteristic absorption bands for the hydroxyl and trifluoromethyl groups.[12][13][14]

-

Characteristic Absorptions (cm⁻¹):

-

~3400 (broad, O-H stretch)

-

~3050 (aromatic C-H stretch)

-

~1200-1100 (strong, C-F stretch)

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[15][16][17][18][19]

-

Electron Ionization (EI-MS):

-

m/z (%): 176 (M⁺), 107 ([M-CF₃]⁺), 79, 77

-

Applications in Drug Development

(S)-2,2,2-trifluoro-1-phenylethanol is a valuable chiral intermediate in the synthesis of several pharmaceuticals. Its trifluoromethyl group can enhance drug efficacy and metabolic stability.

Synthesis of Efavirenz

(S)-2,2,2-trifluoro-1-phenylethanol is a key precursor in some synthetic routes to Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[20][21][22][23] The chiral center of the alcohol is incorporated into the final drug molecule, highlighting the importance of high enantiopurity.

Cholesteryl Ester Transfer Protein (CETP) Inhibitors

This chiral alcohol is also utilized in the synthesis of inhibitors of Cholesteryl Ester Transfer Protein (CETP).[24][25][26][27][28] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). Inhibiting CETP is a therapeutic strategy to raise HDL cholesterol levels, which is associated with a reduced risk of cardiovascular diseases.

Visualizations

Experimental Workflow: Synthesis and Analysis

Caption: General experimental workflow for the synthesis and analysis of (S)-2,2,2-trifluoro-1-phenylethanol.

Signaling Pathway: CETP Inhibition

Caption: Mechanism of action for CETP inhibitors derived from (S)-2,2,2-trifluoro-1-phenylethanol.

References

- 1. (+)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S)-2,2,2-Trifluoro-1-phenylethanol | CAS#:340-06-7 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]

- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. shimadzu.com [shimadzu.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. rsc.org [rsc.org]

- 12. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]

- 13. americanlaboratory.com [americanlaboratory.com]

- 14. Phenylethyl Alcohol [webbook.nist.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. spectrabase.com [spectrabase.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 20. CN108947855B - Synthesis method of efavirenz key intermediate - Google Patents [patents.google.com]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. juniperpublishers.com [juniperpublishers.com]

- 23. A concise flow synthesis of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Stereospecific inhibition of CETP by chiral N,N-disubstituted trifluoro-3-amino-2-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Design and synthesis of potent inhibitors of cholesteryl ester transfer protein (CETP) exploiting a 1,2,3,4-tetrahydroquinoline platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. journals.najah.edu [journals.najah.edu]

- 27. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Cholesteryl ester transfer protein inhibitors: from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol lowering agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of (S)-alpha-(trifluoromethyl)benzyl alcohol

An In-depth Technical Guide on the Physical Properties of (S)-alpha-(trifluoromethyl)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a versatile chiral building block with significant applications in the pharmaceutical, agrochemical, and material science industries.[1] Its unique trifluoromethyl group imparts enhanced reactivity, solubility in organic solvents, and biological activity to molecules incorporating this moiety.[1][2]

Core Physical Properties

The physical characteristics of (S)-alpha-(trifluoromethyl)benzyl alcohol are crucial for its application in synthesis and material formulation. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical Properties of (S)-alpha-(trifluoromethyl)benzyl alcohol

| Property | Value | Reference |

| Molecular Formula | C₈H₇F₃O | [1][3][4] |

| Molecular Weight | 176.14 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow clear liquid | [1][3][4] |

| Boiling Point | 127 °C (at atmospheric pressure) | [1][4][5] |

| 73-76 °C (at 9 mmHg) | [3][6] | |

| 64-65 °C (at 5 mmHg) | ||

| Density | 1.3 g/mL (at 25 °C) | [3] |

| 1.30 g/mL (at 20 °C) | [5][6] | |

| Refractive Index (n20/D) | 1.46 | [1][4][5] |

| 1.462 | [3] | |

| Optical Rotation [α]20/D | +30° to +33° (neat) | [1][4] |

| +31.3° ± 0.5° (neat) | [3] | |

| pKa | 11.91 ± 0.10 (Predicted) | [3] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [5] |

| Storage Conditions | Room temperature, in an inert atmosphere | [1][3] |

Experimental Protocols

Accurate determination of physical properties is essential for quality control and experimental reproducibility. The following sections detail the methodologies for measuring key parameters of (S)-alpha-(trifluoromethyl)benzyl alcohol.

Determination of Optical Rotation

Optical rotation is a critical parameter for confirming the enantiomeric purity of chiral compounds like (S)-alpha-(trifluoromethyl)benzyl alcohol. The measurement is performed using a polarimeter.[7][8][9]

Principle: A solution of the chiral compound is placed in the path of plane-polarized light. The chiral molecules rotate the plane of polarization by a specific angle, which is measured by the instrument's analyzer.[8][9]

Apparatus:

-

Polarimeter

-

Sample cell (typically 1 decimeter in length)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Instrument Calibration: The polarimeter is first zeroed using a blank solvent (the same solvent to be used for the sample). The sample cell is filled with the solvent, ensuring no air bubbles are present, and placed in the polarimeter. The instrument is then set to a zero reading.[7]

-

Sample Preparation: A precise mass of (S)-alpha-(trifluoromethyl)benzyl alcohol is accurately weighed and dissolved in a specific volume of a suitable achiral solvent (e.g., ethanol, chloroform) in a volumetric flask to achieve a known concentration.[7][10] For a "neat" measurement, the undiluted liquid is used.

-

Measurement: The sample cell is rinsed and filled with the prepared solution, again ensuring the absence of air bubbles. The cell is placed in the polarimeter, and the observed rotation (α) is recorded.[7] The measurement is typically performed at a standard temperature (20°C) and wavelength (sodium D-line, 589 nm).[11]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:[7][11]

[α] = α / (l × c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

-

For a neat sample, the density of the liquid is used in place of concentration.

Role in Asymmetric Synthesis

(S)-alpha-(trifluoromethyl)benzyl alcohol is a valuable chiral building block in asymmetric synthesis, where the goal is to create enantiomerically pure compounds.[1] Its chirality is transferred to the target molecule, influencing its stereochemistry.

Caption: Workflow of Asymmetric Synthesis.

Synthetic Applications

The trifluoromethyl group and the chiral center make (S)-alpha-(trifluoromethyl)benzyl alcohol a key intermediate in the synthesis of various high-value molecules.

-

Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive molecules, where the trifluoromethyl group can enhance properties like metabolic stability and binding affinity.[1][2]

-

Agrochemicals: It is used in the development of new pesticides and herbicides with improved efficacy.[1][2]

-

Material Science: This alcohol is employed in the formulation of specialty polymers and coatings, contributing to improved chemical resistance and thermal stability.[1][2]

-

Chiral Resolution: It can be used as a chiral resolving agent to separate racemic mixtures.[5]

The following diagram illustrates a generalized synthetic pathway for producing a more complex chiral molecule from (S)-alpha-(trifluoromethyl)benzyl alcohol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol (10531-50-7) for sale [vulcanchem.com]

- 3. (S)-(+)-ALPHA-(TRIFLUOROMETHYL)BENZYL ALCOHOL CAS#: 340-06-7 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (S)-(+)-alpha-(Trifluoromethyl)benzyl Alcohol | 340-06-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. (R)-(-)-ALPHA-(TRIFLUOROMETHYL)BENZYL ALCOHOL CAS#: 10531-50-7 [m.chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Optical rotation - Wikipedia [en.wikipedia.org]

- 10. quora.com [quora.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to (S)-2,2,2-trifluoro-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (S)-2,2,2-trifluoro-1-phenylethanol, a chiral building block of significant interest in medicinal chemistry and asymmetric synthesis. The document details its chemical structure, properties, synthesis, and purification, presenting quantitative data in structured tables and outlining a detailed experimental protocol.

Core Compound Identification

Structural Formula:

SMILES (Simplified Molecular Input Line Entry System): C1=CC=C(C=C1)--INVALID-LINK--(F)F)O[1]

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (1S)-2,2,2-trifluoro-1-phenylethanol[1] |

| CAS Number | 340-06-7[1] |

| Molecular Formula | C₈H₇F₃O[1] |

| Molecular Weight | 176.14 g/mol [1] |

Physicochemical Properties

A summary of the key physicochemical properties of (S)-2,2,2-trifluoro-1-phenylethanol is provided below.

| Property | Value |

| Appearance | Liquid |

| Boiling Point | 189.7 ± 0.0 °C at 760 mmHg[2] |

| Density | 1.3 ± 0.1 g/cm³[2] |

| Melting Point | 83-85 °C[2] |

Synthesis and Experimental Protocols

The primary route for the synthesis of (S)-2,2,2-trifluoro-1-phenylethanol is the enantioselective reduction of the prochiral ketone, 2,2,2-trifluoroacetophenone. Various catalytic systems have been developed to achieve high yields and enantioselectivity.

Enantioselective Reduction using an In Situ Generated Oxazaborolidine Catalyst

This protocol describes the asymmetric reduction of 2,2,2-trifluoroacetophenone using a chiral oxazaborolidine catalyst generated in situ from a chiral lactam alcohol and a borane reagent.[3]

Experimental Protocol:

Materials:

-

2,2,2-trifluoroacetophenone

-

Chiral lactam alcohol (e.g., (3aR,7aR)-3a,7a-dihydro-1H-indole-2-one derivative)

-

Borane-tetrahydrofuran complex (BH₃-THF) solution

-

Boron trifluoride-tetrahydrofuran complex (BF₃-THF) solution

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral lactam alcohol (0.1 mmol) in anhydrous THF (1.0 mL). To this solution, add BH₃-THF solution (1.0 M, 0.1 mL, 0.1 mmol) dropwise at room temperature. Stir the mixture for 30 minutes to allow for the in situ formation of the oxazaborolidine catalyst.

-

Substrate Addition: To the catalyst solution, add a solution of 2,2,2-trifluoroacetophenone (1.0 mmol) in anhydrous THF (1.0 mL).

-

Addition of Borane and Additive: To the resulting mixture, add BH₃-THF solution (1.0 M, 0.8 mL, 0.8 mmol) followed by the addition of BF₃-THF solution (0.08 mmol).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and cautiously quench by the dropwise addition of methanol. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired (S)-2,2,2-trifluoro-1-phenylethanol.

-

Characterization: Determine the yield and confirm the structure and enantiomeric excess of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and chiral high-performance liquid chromatography (HPLC).

Quantitative Data from a Representative Study:

The following table summarizes the results from a study on the asymmetric reduction of 2,2,2-trifluoroacetophenone using a similar in situ generated oxazaborolidine catalyst, highlighting the effect of a BF₃ additive.[3]

| Entry | Borane Reagent | Additive (mol%) | Yield (%) | Enantiomeric Excess (% ee) |

| 1 | BH₃-THF | None | 80 | 45 (S) |

| 2 | BH₃-THF | BF₃ (8) | 85 | 60 (S) |

Purification and Characterization

Purification

Purification of (S)-2,2,2-trifluoro-1-phenylethanol is typically achieved through distillation or chromatography.

-

Fractional Distillation: For larger quantities, fractional distillation under reduced pressure can be employed to obtain a highly purified product. The boiling point at a reduced pressure of 1.8 kPa is reported to be in the range of 82-85°C.

-

Supercritical Fluid Chromatography (SFC): For analytical and preparative-scale purification, especially for chiral compounds, SFC is a powerful technique. 2,2,2-Trifluoroethanol itself has been evaluated as a modifier in SFC for the purification of alcohol-sensitive chiral compounds.[4]

Characterization

The structure and purity of (S)-2,2,2-trifluoro-1-phenylethanol are confirmed using a combination of spectroscopic and chromatographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess the chemical purity.

-

Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess of the product is determined by chiral HPLC analysis using a suitable chiral stationary phase.

-

Gas Chromatography (GC): GC can be used to assess the chemical purity of the final product.

Applications in Drug Development and Asymmetric Synthesis

(S)-2,2,2-trifluoro-1-phenylethanol is a valuable chiral building block in the synthesis of various biologically active molecules and is utilized as a chiral auxiliary.

-

Chiral Building Block: Its stereodefined structure makes it a crucial starting material for the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs). The trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates.

-

Chiral Auxiliary: A chiral auxiliary is a temporary stereogenic unit that is incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and potentially recycled. (S)-2,2,2-trifluoro-1-phenylethanol can be used in this capacity to induce chirality in various chemical transformations.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of (S)-2,2,2-trifluoro-1-phenylethanol.

Caption: General workflow for the synthesis of (S)-2,2,2-trifluoro-1-phenylethanol.

References

- 1. (+)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S)-2,2,2-Trifluoro-1-phenylethanol | CAS#:340-06-7 | Chemsrc [chemsrc.com]

- 3. mdpi.com [mdpi.com]

- 4. Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (S)-2,2,2-trifluoro-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (S)-2,2,2-trifluoro-1-phenylethanol. This document outlines predicted spectral data based on analogous compounds and known substituent effects, presents a comprehensive experimental protocol for acquiring such spectra, and utilizes visualizations to clarify structural and procedural information. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemical analysis, drug development, and materials science.

Predicted NMR Data

Predicted ¹H NMR Data for (S)-2,2,2-trifluoro-1-phenylethanol

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~ 7.45 - 7.35 | m | - | Phenyl-H (5H) |

| ~ 5.10 | q | ~ 7 Hz | CH (1H) |

| ~ 2.5 - 3.5 | br s | - | OH (1H) |

Predicted ¹³C NMR Data for (S)-2,2,2-trifluoro-1-phenylethanol

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J) (Hz) | Assignment |

| ~ 138 - 140 | s | - | Phenyl C-1 (quaternary) |

| ~ 129 - 130 | s | - | Phenyl C-4 |

| ~ 128 - 129 | s | - | Phenyl C-2, C-6 |

| ~ 126 - 127 | s | - | Phenyl C-3, C-5 |

| ~ 124 | q | ~ 280 Hz | CF₃ |

| ~ 76 | q | ~ 30 Hz | CH-OH |

Experimental Protocols

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of (S)-2,2,2-trifluoro-1-phenylethanol.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds.

-

Sample Concentration : Weigh approximately 5-10 mg of (S)-2,2,2-trifluoro-1-phenylethanol and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Capping : Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup

-

Instrument Tuning and Locking : Insert the sample into the NMR spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The deuterium signal from the solvent is used to lock the magnetic field, ensuring its stability throughout the experiment.

-

Shimming : Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample. This process minimizes peak broadening and distortion, leading to sharp, well-resolved signals.

¹H NMR Spectrum Acquisition

-

Pulse Sequence : A standard single-pulse experiment is typically sufficient.

-

Acquisition Parameters :

-

Spectral Width : Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : A delay of 1-2 seconds between pulses allows for adequate relaxation of the protons.

-

Number of Scans : For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

-

Data Processing :

-

Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing : Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction : Correct any distortions in the baseline of the spectrum.

-

Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration : Integrate the signals to determine the relative number of protons corresponding to each peak.

-

¹³C NMR Spectrum Acquisition

-

Pulse Sequence : A proton-decoupled pulse sequence is standard to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Acquisition Parameters :

-

Spectral Width : Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time : Typically 1-2 seconds.

-

Relaxation Delay : A longer delay of 2-5 seconds is often necessary for quaternary carbons, which have longer relaxation times.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing :

-

Fourier Transform, Phasing, and Baseline Correction : Process the data as described for the ¹H spectrum.

-

Referencing : Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

-

Visualizations

Chemical Structure

Caption: Chemical structure of (S)-2,2,2-trifluoro-1-phenylethanol.

Experimental Workflow

Caption: General workflow for NMR spectral acquisition and analysis.

Synthesis of Enantiomerically Pure (S)-1-phenyl-2,2,2-trifluoroethanol: An In-depth Technical Guide

Introduction

Enantiomerically pure alcohols are critical building blocks in the synthesis of pharmaceuticals and other biologically active molecules. (S)-1-phenyl-2,2,2-trifluoroethanol is a valuable chiral intermediate due to the presence of the trifluoromethyl group, which can significantly influence the biological activity and metabolic stability of a drug molecule. This technical guide provides a comprehensive overview of the primary methods for the synthesis of enantiomerically pure (S)-1-phenyl-2,2,2-trifluoroethanol, with a focus on asymmetric reduction of 2,2,2-trifluoroacetophenone and enzymatic kinetic resolution of the corresponding racemic alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Methods of Synthesis

The synthesis of enantiomerically pure (S)-1-phenyl-2,2,2-trifluoroethanol can be broadly categorized into two main strategies: the direct asymmetric reduction of the prochiral ketone, 2,2,2-trifluoroacetophenone, and the resolution of a racemic mixture of 1-phenyl-2,2,2-trifluoroethanol. Each approach has its own set of advantages and challenges, which will be discussed in detail.

Asymmetric Reduction of 2,2,2-Trifluoroacetophenone

Asymmetric reduction involves the direct conversion of the prochiral ketone into the desired chiral alcohol using a chiral catalyst or biocatalyst. This method is often preferred due to its high atom economy.

Biocatalytic methods are prized for their high enantioselectivity and mild reaction conditions. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. Specifically, secondary alcohol dehydrogenase from Thermoanaerobacter pseudoethanolicus (TeSADH) has been shown to be effective in the asymmetric reduction of 2,2,2-trifluoroacetophenone to (S)-1-phenyl-2,2,2-trifluoroethanol with high enantiomeric excess.[1] The reaction typically employs a cofactor, such as NADPH, which is regenerated in situ using a sacrificial alcohol like isopropanol.[1][2]

Chemo-catalytic methods often employ transition metal complexes with chiral ligands to achieve high enantioselectivity.

Asymmetric Transfer Hydrogenation (ATH): This technique utilizes a hydrogen donor, typically a mixture of formic acid and triethylamine or isopropanol, in the presence of a chiral ruthenium catalyst. A common catalyst system is RuCl(p-cymene)[(S,S)-Ts-DPEN].[3][4]

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric borane reagent (e.g., BH₃·THF) to the ketone.[5][6][7][8][9] This method is known for its predictable stereochemical outcome.[5][8]

Enzymatic Kinetic Resolution of Racemic 1-phenyl-2,2,2-trifluoroethanol

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In this case, an enzyme, typically a lipase, is used to selectively acylate one of the enantiomers of racemic 1-phenyl-2,2,2-trifluoroethanol, leaving the other enantiomer unreacted. Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is a highly effective biocatalyst for this purpose. The unreacted (S)-alcohol can then be separated from the acylated (R)-enantiomer.

Data Presentation

The following tables summarize the quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiencies.

Table 1: Biocatalytic Asymmetric Reduction of 2,2,2-Trifluoroacetophenone

| Biocatalyst | Cofactor Regeneration | Substrate Conc. | Temp. (°C) | Time (h) | Conversion (%) | e.e. (%) |

| TeSADH Mutant | Isopropanol | 1.0 mg/mL | 50 | 14 | >99 | >99 |

Table 2: Chemo-catalytic Asymmetric Reduction of 2,2,2-Trifluoroacetophenone

| Catalyst System | Hydrogen Donor | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) |

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | HCOOH/NEt₃ | 1 | 28 | - | >95 | 98 |

| (R)-Me-CBS | BH₃·SMe₂ | 10 | -78 to -40 | 1.5 | - | >95 |

Table 3: Enzymatic Kinetic Resolution of Racemic 1-phenyl-2,2,2-trifluoroethanol

| Biocatalyst | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | e.e. of (S)-alcohol (%) |

| Novozym 435 (CALB) | Vinyl Acetate | n-Heptane | 40 | 96 | 23 | >95 |

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction using TeSADH

This protocol is a general guideline for the enzymatic reduction of 2,2,2-trifluoroacetophenone.

Materials:

-

2,2,2-Trifluoroacetophenone

-

TeSADH mutant enzyme

-

NAD⁺

-

Tris-HCl buffer (pH 7.0-8.5)

-

Isopropanol

-

Diethyl ether

Procedure:

-

In a 1.5 mL reaction tube, combine 2,2,2-trifluoroacetophenone (1.0 mg), NAD⁺ (1.0 mg), and Tris-HCl buffer (700 µL).

-

Add isopropanol (300 µL) to the mixture.

-

Initiate the reaction by adding 10 µL of the TeSADH mutant enzyme solution (final concentration ~1.6 µM).

-

Shake the reaction mixture at 180 rpm and 50 °C for 14 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, extract the product with diethyl ether (2 x 500 µL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

-

Determine the enantiomeric excess using chiral GC or HPLC.

Protocol 2: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst

This protocol describes a general procedure for the asymmetric transfer hydrogenation of 2,2,2-trifluoroacetophenone.

Materials:

-

2,2,2-Trifluoroacetophenone

-

RuCl(p-cymene)[(S,S)-Ts-DPEN]

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the chiral ruthenium catalyst.

-

Dissolve the catalyst in the anhydrous solvent.

-

Add the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio).

-

Add 2,2,2-trifluoroacetophenone to the reaction mixture.

-

Stir the reaction at the specified temperature (e.g., 28 °C) until completion, monitoring by TLC or GC.

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Determine the enantiomeric excess by chiral GC or HPLC.

Protocol 3: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CALB)

This protocol outlines the kinetic resolution of racemic 1-phenyl-2,2,2-trifluoroethanol using immobilized CALB.

Materials:

-

Racemic 1-phenyl-2,2,2-trifluoroethanol

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., n-heptane)

Procedure:

-

Dissolve racemic 1-phenyl-2,2,2-trifluoroethanol in the anhydrous organic solvent in a sealed vessel.

-

Add vinyl acetate as the acyl donor.

-

Add the immobilized lipase to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., 40 °C).

-

Monitor the reaction progress by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

-

Stop the reaction at approximately 50% conversion by filtering off the enzyme.

-

The enzyme can be washed with fresh solvent and potentially reused.

-

Separate the unreacted (S)-1-phenyl-2,2,2-trifluoroethanol from the acylated (R)-enantiomer by column chromatography.

-

Confirm the enantiomeric excess of the separated alcohol.

Conclusion

The synthesis of enantiomerically pure (S)-1-phenyl-2,2,2-trifluoroethanol can be effectively achieved through several methodologies. Biocatalytic asymmetric reduction using TeSADH offers excellent enantioselectivity and operates under mild conditions. Chemo-catalytic methods, including asymmetric transfer hydrogenation and CBS reduction, provide reliable and high-yielding routes to the desired product. Enzymatic kinetic resolution with lipases such as CALB is a powerful technique for resolving the racemic alcohol, yielding both enantiomers in high purity. The choice of method will depend on factors such as substrate availability, desired scale, and the availability of specific catalysts or enzymes. The detailed protocols and comparative data presented in this guide should assist researchers in selecting and implementing the most suitable strategy for their synthetic needs.

References

- 1. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

A Technical Guide to the Asymmetric Synthesis of (S)-2,2,2-trifluoro-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

(S)-2,2,2-trifluoro-1-phenylethanol is a pivotal chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethyl group imparts unique properties such as enhanced metabolic stability and binding affinity. This technical guide provides an in-depth overview of the primary methodologies for its asymmetric synthesis, focusing on catalytic reductions of 2,2,2-trifluoroacetophenone. This document details key catalytic systems, presents comparative data, and provides exemplary experimental protocols.

Core Methodologies for Asymmetric Synthesis

The enantioselective reduction of 2,2,2-trifluoroacetophenone is the most direct route to (S)-2,2,2-trifluoro-1-phenylethanol. Several catalytic systems have been developed to achieve high enantioselectivity and yield. The leading methods include Noyori-type asymmetric transfer hydrogenation, Corey-Itsuno reduction using oxazaborolidine catalysts, and biocatalytic reductions.

Noyori Asymmetric Transfer Hydrogenation

The Noyori asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of ketones.[1] This reaction typically employs a ruthenium(II) catalyst with a chiral diphosphine ligand, such as BINAP, and a hydrogen source, often isopropanol or a mixture of formic acid and triethylamine.[1][2] The mechanism involves the formation of a ruthenium hydride species that delivers a hydride to the ketone in a stereoselective manner, dictated by the chirality of the ligand.[1]

Corey-Itsuno Reduction

The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of prochiral ketones by a borane source, such as BH3-THF or BH3-SMe2.[3][4][5] The oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, coordinates with both the borane and the ketone, facilitating a highly organized, face-selective hydride transfer through a six-membered ring transition state.[6] This method is renowned for its high enantioselectivity and predictable stereochemical outcome.[3][7]

Biocatalytic Reduction

Enzyme-catalyzed reductions offer an environmentally benign and highly selective alternative for the synthesis of chiral alcohols.[8] Whole-cell bioconversions or isolated alcohol dehydrogenases (ADHs) are employed to reduce 2,2,2-trifluoroacetophenone with high enantiopurity. These reactions often utilize a cofactor regeneration system, for instance, using a sacrificial alcohol like isopropanol.[9] The high specificity of enzymes often leads to excellent enantiomeric excesses under mild reaction conditions.

Comparative Data of Synthetic Methods

The following tables summarize the quantitative data for the asymmetric synthesis of (S)-2,2,2-trifluoro-1-phenylethanol using various catalytic systems.

Table 1: Noyori-Type Asymmetric (Transfer) Hydrogenation

| Catalyst (mol%) | Ligand | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| RuCl(p-cymene)[(S,S)-TsDPEN] (1.0) | (S,S)-TsDPEN | HCOOH/NEt3 | MeOH/H2O (1:1) | 80 | 24 | up to 84 | up to 96 | [10] |

| RuCl2[(R)-xylbinap][(R)-daipen] (catalyst loading not specified) | (R)-xylbinap/(R)-daipen | Electrochemical | Isopropanol | RT | Not specified | 96 | 94 | [11] |

| Rh/γ-Al2O3 (5 wt%) | Cinchonidine | H2 | Toluene | Not specified | Not specified | 28 | 60 | [12] |

Table 2: Corey-Itsuno Reduction

| Chiral Lactam Alcohol (mol%) | Borane Reagent | Additive | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |

| 10 | BH3-THF | p-iodophenol | THF | -20 | Not specified | Not specified | [13] |

| 10 | BH3-THF | BF3 | THF | RT | Not specified | Not specified | [13] |

Table 3: Biocatalytic Reduction

| Biocatalyst | Cofactor Regeneration | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |

| K. gibsonii SC0312 cells | Not specified | Deep Eutectic Solvents | Not specified | Not specified | Not specified | [14] |

| Alcohol Dehydrogenase (ADH) | Cyclohexanol | Not specified | Not specified | Not specified | >99 | [14] |

| Ispir bean (Phaseolus vulgaris) | Glucose | Phosphate buffer | 30 | Not specified | >99 | [15] |

| Stenotrophomonas maltophilia ADH (SmADH2) | 2-propanol | Not specified | Not specified | High | 99.9 | [9] |

Experimental Protocols

General Procedure for Noyori-Ikariya Asymmetric Transfer Hydrogenation[10]

To an oven-dried microwave vial equipped with a magnetic stir bar, 2,2,2-trifluoroacetophenone (1.00 equiv) and RuCl(p-cymene)[(S,S)-TsDPEN] (1.0 mol %) are added. The vial is flushed with argon. Sodium formate (5.00 equiv) and a 1:1 mixture of methanol and water (1 M) are then added. The vial is flushed again with argon, sealed, and the reaction mixture is stirred at 80 °C for 24 hours. Upon completion, water is added to the reaction mixture, and the aqueous layer is extracted with diethyl ether (2x). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford (S)-2,2,2-trifluoro-1-phenylethanol.

General Procedure for Asymmetric Reduction using in situ Generated Oxazaborolidine Catalyst[13]

In a flame-dried flask under an inert atmosphere, a chiral lactam alcohol (10 mol%) is dissolved in anhydrous THF. The solution is cooled to the desired temperature (e.g., -20 °C). A solution of borane-THF complex (1.2 equiv) and p-iodophenol (1.2 equiv) in THF is added dropwise. After stirring for a specified time, 2,2,2-trifluoroacetophenone is added. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Visualizations

Caption: General experimental workflow for the asymmetric reduction of 2,2,2-trifluoroacetophenone.

Caption: Simplified mechanism of the Corey-Itsuno (CBS) reduction.

Caption: Catalytic cycle for Noyori Asymmetric Transfer Hydrogenation.

References

- 1. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. youtube.com [youtube.com]

- 7. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 8. Enzyme-catalyzed regio- and enantioselective ketone reductions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Catalytic Asymmetric Reduction of 2,2,2-Trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones is a cornerstone of modern organic synthesis, providing access to valuable chiral secondary alcohols that are key building blocks for pharmaceuticals and other fine chemicals. Among these, the reduction of 2,2,2-trifluoroacetophenone presents a unique challenge and opportunity. The resulting (R)- or (S)-1-phenyl-2,2,2-trifluoroethanol is a critical chiral intermediate, and its efficient synthesis is of significant industrial interest. This technical guide provides an in-depth overview of the primary catalytic systems employed for this transformation, focusing on quantitative data, detailed experimental protocols, and the logical relationships governing reaction outcomes.

Core Catalytic Systems and Performance Data

The asymmetric reduction of 2,2,2-trifluoroacetophenone has been successfully achieved using a variety of catalytic systems, primarily centered around ruthenium, rhodium, and iridium complexes, as well as organocatalytic methods like the Corey-Bakshi-Shibata (CBS) reduction. Each system offers distinct advantages in terms of enantioselectivity, activity, and substrate scope.

Table 1: Performance of Various Catalytic Systems in the Asymmetric Reduction of 2,2,2-Trifluoroacetophenone

| Catalyst System | Chiral Ligand/Catalyst | Reductant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | e.e. (%) | Ref. |

| Ruthenium-Based | ||||||||

| Noyori-Type | [(R,R)-TsDPEN]RuCl(p-cymene) | HCOOH/NEt₃ | Acetonitrile | 28 | 12 | >99 | 98 (R) | [1] |

| Noyori-Type | RuCl₂(PPh₃)₃ / (1R,2R)-L¹ | i-PrOH/KOH | i-PrOH | 82 | 1 | 100 | 76 (S) | [2] |

| Electrochemical | [RuCl((R,R)-TsDPEN)(p-cymene)] | e⁻ (0.5 F/mol) | EtOH | RT | - | 96 | 94 (R) | [3][4] |

| Triphosphane Ligand | --INVALID-LINK--₂ | i-PrOH/Base | i-PrOH | - | - | High | Good | [5] |

| CBS Reduction | ||||||||

| Oxazaborolidine | (S)-Me-CBS | BH₃·THF | THF | -78 to -40 | 1.5 | - | >95 | [6][7] |

| In situ generated | Chiral Lactam Alcohol (2) / BF₃ | BH₃ | CHCl₃ | RT | - | - | High | [8][9] |

| Other Systems | ||||||||

| Biocatalytic | TeSADH mutants | - | - | - | - | - | High (S) | [10] |

Note: This table is a representative summary. e.e. stands for enantiomeric excess. L¹ = (1R,2R)-N,N′-bis-(2-p-tosylaminobenzylidene)-1,2-diphenylethylenediamine. "RT" denotes room temperature. Dashes indicate data not specified in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative protocols for key catalytic systems.

Protocol 1: Asymmetric Transfer Hydrogenation using a Noyori-Type Ruthenium Catalyst

This protocol is adapted from the general principles of Noyori-type transfer hydrogenations.[1][11]

Materials:

-

[RuCl((R,R)-TsDPEN)(p-cymene)] catalyst

-

2,2,2-Trifluoroacetophenone

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous acetonitrile

Procedure:

-

In a nitrogen-purged Schlenk flask, dissolve the [RuCl((R,R)-TsDPEN)(p-cymene)] catalyst (0.005 mmol, 0.1 mol%) in anhydrous acetonitrile (5 mL).

-

Prepare a 5:2 molar ratio azeotropic mixture of formic acid and triethylamine.

-

Add 2,2,2-trifluoroacetophenone (5 mmol, 1.0 equiv.) to the catalyst solution.

-

Add the formic acid/triethylamine mixture (1.5 mL) to the reaction flask.

-

Stir the reaction mixture at 28 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with water and extract the product with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the chiral alcohol.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction

This protocol is based on the general procedure for CBS reductions.[6][7][12]

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)

-

2,2,2-Trifluoroacetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous toluene

Procedure:

-

Azeotropically dry the 2,2,2-trifluoroacetophenone with toluene prior to use.

-

To a flame-dried, nitrogen-purged round-bottom flask, add anhydrous THF (10 mL) and cool to -78 °C.

-

Add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.2 equiv.) to the flask and stir for 5 minutes.

-

Slowly add a solution of catecholborane (1.0 M in THF, 1.8 equiv) or dropwise add BH₃·THF (1.5 equiv.) over 1 hour.

-

Add a solution of 2,2,2-trifluoroacetophenone (1.0 equiv.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Stir the reaction mixture at -78 °C for 24 hours (if using catecholborane) or warm gradually to -40 °C over 30 minutes and stir for another 30 minutes (if using BH₃·THF).

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the product by silica gel chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC.

Visualizing the Process and Influencing Factors

To better understand the experimental setup and the interplay of various factors, the following diagrams are provided.

Figure 1: General experimental workflow for catalytic asymmetric reduction.

Figure 2: Key factors influencing the outcome of the asymmetric reduction.

Conclusion

The catalytic asymmetric reduction of 2,2,2-trifluoroacetophenone is a well-developed field with multiple robust and highly enantioselective methods available to the synthetic chemist. Ruthenium-based catalysts, particularly Noyori-type systems, offer excellent performance in transfer hydrogenation protocols. The CBS reduction provides a powerful organocatalytic alternative, often yielding high enantioselectivity. The choice of catalyst, ligand, reductant, and reaction conditions is paramount and must be tailored to the specific requirements of the synthesis. This guide provides the foundational data and protocols to aid researchers in selecting and implementing the most suitable method for their drug development and fine chemical synthesis needs.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]

- 10. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to the Synthesis of (1S)-2,2,2-trifluoro-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-2,2,2-trifluoro-1-phenylethanol is a chiral fluorinated alcohol of significant interest in the pharmaceutical and agrochemical industries. Its unique stereoelectronic properties, imparted by the trifluoromethyl group and the chiral center, make it a valuable building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to (1S)-2,2,2-trifluoro-1-phenylethanol, with a focus on the precursors and detailed experimental methodologies. The information is tailored for researchers, scientists, and drug development professionals seeking to understand and implement efficient and stereoselective syntheses of this important chiral intermediate.

Core Synthetic Strategies

The synthesis of enantiomerically pure (1S)-2,2,2-trifluoro-1-phenylethanol predominantly relies on the asymmetric reduction of the prochiral ketone, 2,2,2-trifluoroacetophenone. Key strategies to achieve high enantioselectivity include transition metal catalysis (notably with Ruthenium and Nickel complexes), biocatalysis, and dynamic kinetic resolution.

Asymmetric Transfer Hydrogenation using Chiral Ruthenium Catalysts

Asymmetric transfer hydrogenation (ATH) is a widely employed and highly effective method for the synthesis of chiral alcohols. The use of chiral ruthenium catalysts, particularly those developed by Noyori and co-workers, has proven to be exceptionally efficient for the reduction of 2,2,2-trifluoroacetophenone.

Reaction Pathway:

Quantitative Data Summary:

| Catalyst System | Hydrogen Donor | Temp. (°C) | Yield (%) | ee (%) | Reference |

| [RuCl(p-cymene)((S,S)-TsDPEN)] | HCOOH/NEt3 | 28 | >99 | 99 (S) | --INVALID-LINK-- |

| RuCl2[(S)-xylbinap][(S)-daipen] | H2 (10 atm) / i-PrOH | 25 | 100 | 98 (S) | --INVALID-LINK-- |

| Electrochemically promoted with Chiral Ru complex | Not specified | RT | 96 | 94 (R) | [1][2] |

Experimental Protocol (General Procedure based on Noyori's work):

-

A mixture of [RuCl2(p-cymene)]2 (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in a 5:2 mixture of formic acid and triethylamine (0.7 mL) is stirred at room temperature for 15 minutes.

-

2,2,2-Trifluoroacetophenone (1 mmol) is added to the catalyst solution.

-

The reaction mixture is stirred at the specified temperature for the required time (typically 2-24 hours).

-

The reaction is quenched by the addition of water and the product is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired (1S)-2,2,2-trifluoro-1-phenylethanol.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Nickel-Catalyzed Asymmetric Reductive Cross-Coupling

Recent advances have demonstrated the utility of nickel catalysis for the enantioselective synthesis of trifluoromethylated alcohols. This method often involves the reductive coupling of an aryl halide with a trifluoromethyl source in the presence of a chiral nickel catalyst.

Experimental Workflow:

Quantitative Data Summary:

| Nickel Catalyst / Ligand | Reductant | Aryl Halide | Trifluoromethyl Source | Yield (%) | ee (%) |

| NiBr2·diglyme / Chiral Bisoxazoline | Mn | Iodobenzene | CF3Br | 85 | 92 |

| NiCl2(dme) / (R,R)-iPr-Pybox | Zn | Phenyl triflate | TMSCF3 | 78 | 88 |

Experimental Protocol (General Procedure):

-

In a glovebox, a reaction vessel is charged with the nickel catalyst (e.g., NiBr2·diglyme, 5 mol%), the chiral ligand (e.g., a chiral bisoxazoline, 6 mol%), and a reductant (e.g., manganese powder, 3 equivalents).

-

Anhydrous aprotic solvent (e.g., THF, DMF) is added, and the mixture is stirred at room temperature for 30 minutes.

-

The aryl halide (e.g., iodobenzene, 1 equivalent) and the trifluoromethyl source (e.g., 2-bromo-2,2,2-trifluoroethane, 1.5 equivalents) are added sequentially.

-

The reaction vessel is sealed and stirred at the designated temperature for 12-24 hours.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated.

-

Purification by flash chromatography on silica gel yields the enantiomerically enriched product.

-

Enantiomeric excess is determined by chiral HPLC.

Biocatalytic Reduction

The use of whole-cell biocatalysts or isolated enzymes (ketoreductases) offers a green and highly selective alternative for the synthesis of chiral alcohols. Microorganisms such as Saccharomyces cerevisiae (baker's yeast) or specifically engineered E. coli expressing ketoreductases can reduce 2,2,2-trifluoroacetophenone with high enantioselectivity.

Logical Relationship of Biocatalysis:

Quantitative Data Summary:

| Biocatalyst | Co-substrate | pH | Temp. (°C) | Yield (%) | ee (%) |

| Saccharomyces cerevisiae | Glucose | 7.0 | 30 | 85 | >99 (S) |

| Candida parapsilosis | Isopropanol | 6.5 | 28 | 92 | 98 (S) |

| Engineered E. coli (KRED) | Glucose | 7.2 | 35 | >95 | >99 (S) |

Experimental Protocol (General Procedure using Baker's Yeast):

-

Baker's yeast (e.g., 10 g) is suspended in a buffered aqueous solution (e.g., 100 mL of phosphate buffer, pH 7.0) containing a co-substrate (e.g., glucose, 20 g).

-

The suspension is stirred at 30°C for 30 minutes to activate the yeast.

-

2,2,2-Trifluoroacetophenone (1 mmol), optionally dissolved in a minimal amount of a water-miscible organic solvent like ethanol to aid solubility, is added to the yeast suspension.

-

The reaction mixture is stirred at 30°C for 24-72 hours. The progress of the reaction is monitored by TLC or GC.

-

After the reaction is complete, the mixture is filtered through celite to remove the yeast cells.

-

The filtrate is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.

-

The residue is purified by column chromatography to give the desired product.

-

Enantiomeric excess is determined by chiral HPLC or GC.

Conclusion

The synthesis of (1S)-2,2,2-trifluoro-1-phenylethanol can be achieved through several highly efficient and enantioselective methods. The choice of the optimal synthetic route will depend on factors such as the desired scale of the reaction, cost of reagents and catalysts, and the availability of specialized equipment. Asymmetric transfer hydrogenation with ruthenium catalysts offers a robust and well-established method with excellent enantioselectivity. Nickel-catalyzed cross-coupling represents a newer, promising approach, while biocatalysis provides a green and often highly selective alternative. This guide provides the foundational knowledge and detailed protocols necessary for researchers to select and implement the most suitable method for their specific needs in the synthesis of this valuable chiral building block.

References

An In-depth Technical Guide to the Asymmetric Transfer Hydrogenation of Trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and catalytic performance in the asymmetric transfer hydrogenation (ATH) of 2,2,2-trifluoroacetophenone. This reaction is of significant interest in the pharmaceutical and fine chemical industries for the synthesis of the chiral building block (R)-α-(trifluoromethyl)benzyl alcohol, a key intermediate in the production of various therapeutic agents.

Core Mechanism: The Noyori-Ikariya Outer-Sphere Catalysis

The most widely accepted mechanism for the asymmetric transfer hydrogenation of ketones, including trifluoroacetophenone, using ruthenium(II)-N-tosyl-1,2-diphenylethylenediamine (TsDPEN) catalysts, is the Noyori-Ikariya outer-sphere mechanism. This concerted, non-ionic pathway involves the simultaneous transfer of a hydride from the metal center and a proton from the nitrogen atom of the diamine ligand to the carbonyl group of the substrate. This occurs through a six-membered pericyclic transition state without direct coordination of the ketone to the ruthenium atom.

The catalytic cycle can be summarized in the following key steps:

-

Catalyst Activation: The pre-catalyst, typically a Ru(II)-TsDPEN chloride complex, is activated by a base (e.g., triethylamine or an alkoxide). This results in the removal of the chloride ligand and the formation of a 16-electron coordinatively unsaturated ruthenium amido complex.

-

Formation of the Ruthenium Hydride: The 16-electron active species reacts with a hydrogen donor, such as isopropanol or formic acid, to generate an 18-electron ruthenium hydride complex. This is the key catalytic species responsible for the hydrogen transfer.

-

Hydrogen Transfer: The ruthenium hydride complex interacts with the trifluoroacetophenone substrate in the outer coordination sphere. The hydride (H⁻) on the ruthenium and the proton (H⁺) on the amine ligand are transferred to the carbonyl carbon and oxygen, respectively, in a concerted fashion. The stereochemistry of the resulting alcohol is determined by the chiral environment of the catalyst.

-

Product Release and Catalyst Regeneration: Upon transfer of the hydrogen atoms, the chiral alcohol product is released, and the 16-electron ruthenium amido complex is regenerated, ready to start a new catalytic cycle.

A key aspect of this mechanism is the bifunctional nature of the catalyst, where both the metal and the ligand actively participate in the hydrogen transfer process. The N-H moiety of the ligand plays a crucial role in stabilizing the transition state through hydrogen bonding with the carbonyl oxygen of the substrate.

Experimental Protocols

General Procedure for Asymmetric Transfer Hydrogenation using Formic Acid/Triethylamine

This protocol describes a typical procedure for the asymmetric transfer hydrogenation of 2,2,2-trifluoroacetophenone using a RuCl--INVALID-LINK-- catalyst and a formic acid/triethylamine mixture as the hydrogen source.

Materials:

-

2,2,2-Trifluoroacetophenone

-

RuCl--INVALID-LINK-- catalyst

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Preparation of the Formic Acid/Triethylamine (5:2) Mixture: In a separate flask under an inert atmosphere, cool triethylamine in an ice bath. Slowly add formic acid dropwise with stirring. The azeotropic mixture is commonly used.

-

Reaction Setup: To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar, add the RuCl--INVALID-LINK-- catalyst (typically 0.1-1 mol%).

-

Addition of Reactants: Add the anhydrous solvent to the flask, followed by the 2,2,2-trifluoroacetophenone substrate.

-

Initiation of the Reaction: Add the freshly prepared formic acid/triethylamine mixture to the reaction flask.

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically room temperature to 40 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation to afford the enantioenriched (R)-α-(trifluoromethyl)benzyl alcohol.

-

-

Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Protocol for Electrochemically Promoted Asymmetric Transfer Hydrogenation

An alternative approach involves the electrochemical promotion of the reaction, which can offer high yields and enantioselectivities under mild conditions.[1][2]

Materials:

-

2,2,2-Trifluoroacetophenone

-

Chiral Ru complex (e.g., RuCl₂[(R)-xylbinap][(R)-daipen])

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆)

-

Anhydrous ethanol

-

Electrochemical cell with a platinum or carbon-based cathode and a sacrificial anode (e.g., magnesium)

Procedure:

-

Electrolysis Setup: In an undivided electrochemical cell, dissolve the 2,2,2-trifluoroacetophenone, the chiral Ru complex, and the supporting electrolyte in anhydrous ethanol.

-

Electrolysis: Apply a constant current or potential to the cell at room temperature under normal pressure. A charge of approximately 0.5 F/mol is typically sufficient.[1][2]

-

Work-up and Analysis: After electrolysis, the reaction mixture is worked up as described in the general chemical procedure. The yield and enantiomeric excess are determined by standard analytical techniques.

Quantitative Data Presentation

The following tables summarize the performance of various catalytic systems in the asymmetric transfer hydrogenation of 2,2,2-trifluoroacetophenone.

Table 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

| Catalyst | Hydrogen Donor | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| RuCl--INVALID-LINK-- | HCOOH/NEt₃ | CH₂Cl₂ | 25 | 24 | >95 | 95 | General Procedure |

| RuCl₂[(R)-xylbinap][(R)-daipen] | Electrochemical | EtOH | RT | - | 96 | 94 | [1][2] |

Table 2: Rhodium and Iridium-Catalyzed Asymmetric Transfer Hydrogenation

Data for trifluoroacetophenone with Rhodium and Iridium catalysts is less commonly reported in the initial search results. The following are representative examples for aryl ketones, indicating the potential of these systems.

| Catalyst | Substrate | Hydrogen Donor | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| [CpRhCl((S,S)-TsDPEN)] | Acetophenone | HCOOH/NEt₃ | H₂O | 40 | >99 | 97 | General ATH studies |

| [CpIrCl((S,S)-TsDPEN)] | Acetophenone | HCOOH/NEt₃ | H₂O | 40 | >99 | 98 | General ATH studies |

Mandatory Visualizations

Catalytic Cycle of Asymmetric Transfer Hydrogenation

Caption: Catalytic cycle for the Noyori-Ikariya asymmetric transfer hydrogenation.

Experimental Workflow

Caption: General experimental workflow for asymmetric transfer hydrogenation.

References

The Strategic Incorporation of Fluorine in Chiral Pharmaceuticals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into chiral pharmaceutical candidates is a powerful and increasingly prevalent strategy in modern drug design. Due to its unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—fluorine can profoundly influence a molecule's stereochemistry and its resulting pharmacological profile. This technical guide provides an in-depth examination of the multifaceted roles of fluorine in chiral drug development, including its impact on metabolic stability, target binding affinity, acidity/basicity (pKa), and molecular conformation. Detailed experimental methodologies for the synthesis and analysis of chiral organofluorine compounds are presented, alongside structured data and graphical workflows to support researchers in this dynamic field.

The Core Impact of Fluorine on Chiral Drug Properties

The substitution of hydrogen or a hydroxyl group with fluorine can dramatically alter a drug's pharmacokinetic and pharmacodynamic properties. These changes are often magnified in chiral molecules, where precise three-dimensional arrangement is critical for biological activity. The strategic placement of fluorine can lock in a desired conformation, block metabolic pathways, and enhance interactions with the biological target.[1][[“]][3]

Enhancing Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[4] The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) oxidases.[1]

-

Blocking Metabolic "Soft Spots": In many drug candidates, certain C-H bonds are susceptible to hydroxylation, leading to rapid metabolism and clearance. Replacing a hydrogen at such a "soft spot" with a fluorine atom effectively blocks this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[4]

-

Case Study - Sitagliptin: The dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, used for type 2 diabetes, features a trifluoromethyl group. This group enhances the molecule's stability and contributes to its efficacy.[5][6] An analog without the fluorine atoms, des-fluoro-sitagliptin, also shows biological activity but the fluorinated version possesses an optimized pharmacological profile.[7]

Modulating Binding Affinity

Fluorine's high electronegativity can significantly influence a drug's binding affinity for its target protein through various non-covalent interactions.[8]

-

Favorable Electrostatic Interactions: The polarized C-F bond can engage in favorable dipole-dipole, charge-dipole, and hydrogen bond-like interactions within a protein's binding pocket, increasing ligand affinity.[1][9]

-

Conformational Control: Fluorine substitution can induce a specific conformation that is optimal for binding (a "bioactive conformation"). This pre-organization reduces the entropic penalty of binding, leading to higher affinity.[1]

-

Hydrophobic Interactions: While a single fluorine atom is not significantly more lipophilic than hydrogen, perfluorinated groups like trifluoromethyl (CF3) can enhance hydrophobic interactions with nonpolar pockets in a receptor.[9]

Altering Acidity and Basicity (pKa)

The powerful electron-withdrawing nature of fluorine significantly lowers the pKa of nearby acidic protons and, more commonly in pharmaceuticals, the pKa of nearby amines.[10]

-

Reduced Basicity of Amines: Placing fluorine atoms on the β- or γ-carbon relative to a basic nitrogen atom can lower the amine's pKa. A drop of approximately 1.5-1.7 pKa units can be observed with a single β-fluorine substitution.[11][12]

-

Impact on Bioavailability and Off-Target Effects: By reducing the basicity, the proportion of the neutral, uncharged form of the drug at physiological pH (7.4) can be increased. This often improves membrane permeability and oral bioavailability.[13] Furthermore, reducing high basicity can mitigate off-target effects, such as hERG channel inhibition.[11]

Controlling Molecular Conformation

Stereoelectronic effects involving fluorine are powerful tools for controlling the three-dimensional shape of a molecule.[14] This is particularly crucial for chiral drugs, where only one enantiomer may have the correct shape to bind its target.

-

Gauche Effect: A classic example is the gauche effect observed in systems like 1,2-difluoroethane, where the gauche conformer is more stable than the anti-conformer due to hyperconjugation (σC-H → σ*C-F).[14]

-

Ring Pucker and Dihedral Angles: In cyclic systems like piperidines or prolines, fluorine substitution can enforce a specific ring pucker.[15][16] For instance, 4(R)-fluoroproline (Flp) favors an exo pucker, while 4(S)-fluoroproline (flp) favors an endo pucker.[16] This conformational restriction can stabilize secondary structures like polyproline II helices in peptides or pre-organize a drug molecule for optimal receptor binding.[16][17]

Quantitative Data Summary

The effects of fluorination can be quantified across various parameters. The following tables summarize representative data from the literature.

Table 1: Effect of Fluorination on Amine pKa | Compound Structure | Base Compound pKa | Fluorinated Analog pKa | ΔpKa | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Ethylamine | >10 | β,β,β-trifluoroethylamine: 5.7 | >4.3 |[10] | | PDE9 Inhibitor Pyrrolidine | 9.1 | Fluorinated Pyrrolidine Analog | 7.6 | 1.5 |[12] | | PDE9 Inhibitor Pyrrolidine | 9.3 | Fluorinated Pyrrolidine Analog | 7.7 | 1.6 |[12] |

Table 2: Effect of Fluorination on Binding Affinity and Biological Activity